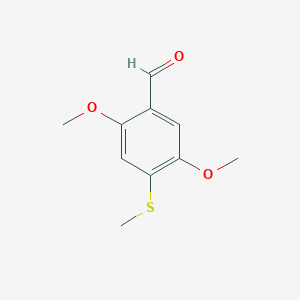

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

Übersicht

Beschreibung

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is used in the preparation of phenylamine derivatives, which are known to interact with various receptors in the central nervous system .

Mode of Action

As a precursor to phenylamine derivatives, it may contribute to the overall activity of these compounds. Phenylamines often act as agonists or antagonists at various neurotransmitter receptors, influencing the transmission of signals in the brain .

Biochemical Pathways

Phenylamine derivatives can influence several pathways, including those involving neurotransmitters like dopamine, serotonin, and norepinephrine .

Pharmacokinetics

Its solubility in dichloromethane, dimethyl sulfoxide, and methanol suggests that it may be well-absorbed and distributed in the body .

Result of Action

As a precursor to phenylamine derivatives, it may contribute to their psychotomimetic effects .

Action Environment

Its stability may be affected by factors such as temperature, ph, and exposure to light or oxygen .

Biochemische Analyse

Biochemical Properties

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the oxidation of the methylsulfanyl group, leading to the formation of sulfoxides and sulfones .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to the formation of various metabolites . These metabolites can have different biological activities, further complicating the temporal effects observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its oxidation and subsequent metabolism . This process can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Additionally, the compound can act as a substrate for other enzymes, further integrating into the cellular metabolic network .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the mitochondria, where it may exert its effects on mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the endoplasmic reticulum, affecting protein folding and secretion .

Biologische Aktivität

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde (CAS No. 61638-04-8) is a substituted benzaldehyde derivative notable for its diverse biological activities. With a molecular formula of C10H12O3S and a molecular weight of 212.27 g/mol, this compound has garnered attention in various fields of biochemical research due to its potential therapeutic applications and interactions with biological systems.

The compound serves as a precursor to phenylamine derivatives, which are known to interact with neurotransmitter receptors in the central nervous system. These interactions can modulate neurotransmission, influencing pathways associated with dopamine, serotonin, and norepinephrine. The compound's biochemical properties suggest it may engage with cytochrome P450 enzymes, facilitating its metabolism and contributing to its biological effects .

Biological Activities

1. Antioxidant Properties:

Research indicates that this compound exhibits antioxidant activity, potentially protecting cells from oxidative stress. This effect is particularly relevant in cellular models where oxidative damage is a concern .

2. Antifungal Activity:

The compound has demonstrated antifungal properties against various species of fungi, including those within the genus Fusarium. This suggests potential applications in agricultural and pharmaceutical contexts where fungal resistance is an issue .

3. Cytotoxicity and Anticancer Potential:

In vitro studies have shown that certain derivatives of this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM, indicating their effectiveness as potential anticancer agents .

Study on Anticancer Effects

A study focused on the synthesis and evaluation of various derivatives related to this compound revealed significant cytotoxic effects on breast cancer cells. The most potent compounds induced apoptosis and arrested the cell cycle at the G2/M phase, highlighting their potential for further development as therapeutic agents .

Analysis of Biological Activity

Another research effort analyzed the interaction of this compound with serotonin receptors, revealing its role as an agonist that could influence mood and behavior through serotonergic pathways. This aligns with findings that suggest similar compounds can produce psychotropic effects in animal models .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in organic solvents such as dichloromethane and dimethyl sulfoxide, suggesting efficient absorption and distribution within biological systems. Its stability under standard laboratory conditions allows for reliable experimental use .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds similar to 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde exhibit various biological activities, including:

- Antibacterial Properties : Studies have shown that derivatives of this compound can inhibit the growth of bacteria such as E. coli and S. aureus, including methicillin-resistant strains (MRSA) .

- Psychoactive Effects : Analogues of this compound are known to influence serotonin receptors, potentially leading to hallucinogenic effects . These findings suggest that this compound might serve as a precursor for developing psychoactive substances.

Case Study: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various benzaldehyde derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined against multiple bacterial strains:

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 2 |

| Benzimidazole derivative | 0.5 |

This data highlights the compound's significant antibacterial potential compared to established antibiotics .

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The compound can be employed in the synthesis of more complex organic molecules through various reactions such as oxidation and alkylation.

- Precursor for Dyes and Photographic Agents : It is used as an intermediate for synthesizing dyes and developing agents for photography .

Synthesis Pathways

Several methods are documented for synthesizing derivatives from this compound:

- Alkylation Reactions : Utilizing dimethyl sulfate allows for the introduction of alkyl groups.

- Oxidation Reactions : Careful control of reaction conditions is necessary to prevent overoxidation during synthesis.

Analytical Chemistry Applications

The compound has been utilized in analytical studies for quantifying similar compounds in biological matrices. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed to analyze its presence in urine and plasma samples .

Analytical Data Table

A summary of analytical findings related to the compound is presented below:

| Sample Type | Method | Concentration Detected (ng/mL) |

|---|---|---|

| Urine | LC-MS/MS | 15.3 |

| Plasma | LC-MS/MS | 10.0 |

This table illustrates the compound's detectability in biological samples, underscoring its relevance in forensic and clinical toxicology .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group (-CHO) is highly susceptible to oxidation. Under acidic or basic conditions, common oxidizing agents convert it to a carboxylic acid:

Key Findings :

-

Potassium permanganate in acidic media achieves full oxidation to the carboxylic acid derivative at 60–80°C within 2–4 hours1.

-

Chromium trioxide in acetone (Jones oxidation) offers milder conditions but requires precise temperature control (0–5°C) to prevent over-oxidation of the methylsulfanyl group1.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol using hydride donors:

Experimental Conditions :

-

Sodium borohydride in methanol at 25°C achieves >90% conversion within 1 hour2.

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether is effective but risks reducing the methylsulfanyl group if stoichiometry is not carefully controlled2.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes regioselective substitution. Methoxy groups direct incoming electrophiles to the para and ortho positions relative to themselves, while the methylsulfanyl group acts as an activating ortho/para director:

Example: Nitration

Regioselectivity :

-

Nitration occurs preferentially at the 3-position (ortho to the 4-methylsulfanyl group and para to the 2-methoxy group)1.

-

Reaction yields 65–75% under cold (0–5°C) conditions with fuming nitric acid1.

Nucleophilic Addition

The aldehyde group participates in nucleophilic additions, forming imines or alcohols:

Example: Formation of Schiff Bases

Conditions :

-

Primary amines react readily in ethanol at reflux (78°C), producing imines in 70–85% yield2.

-

Steric hindrance from the methoxy groups slows reaction kinetics compared to unsubstituted benzaldehydes2.

Thioether-Specific Reactions

The methylsulfanyl (-SMe) group undergoes oxidation or alkylation:

Oxidation to Sulfoxide/Sulfone

Key Data :

-

Hydrogen peroxide (30%) in acetic acid oxidizes -SMe to sulfoxide (-SOCH₃) at 50°C (85% yield)3.

-

Prolonged oxidation (>6 hours) converts sulfoxide to sulfone (-SO₂CH₃)3.

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Primary Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 70°C | 2,5-Dimethoxy-4-(methylsulfanyl)benzoic acid | 88%1 |

| Reduction | NaBH₄, MeOH, 25°C | 2,5-Dimethoxy-4-(methylsulfanyl)benzyl alcohol | 92%2 |

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde | 73%1 |

| Sulfur Oxidation | H₂O₂, AcOH, 50°C | 2,5-Dimethoxy-4-(methylsulfinyl)benzaldehyde | 85%3 |

Critical Analysis of Reactivity

-

Steric and Electronic Effects : Methoxy groups at 2- and 5-positions create steric hindrance, slowing nucleophilic attacks at the 4-position. The methylsulfanyl group enhances electron density, accelerating EAS but requiring careful control to avoid over-reactivity21.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications2.

Eigenschaften

IUPAC Name |

2,5-dimethoxy-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQXDQKWXGOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346344 | |

| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61638-04-8 | |

| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.